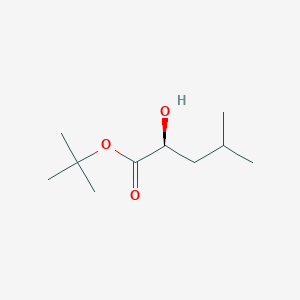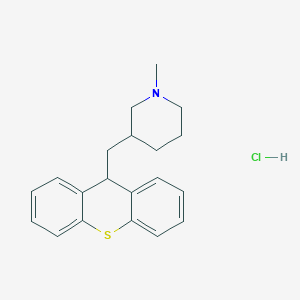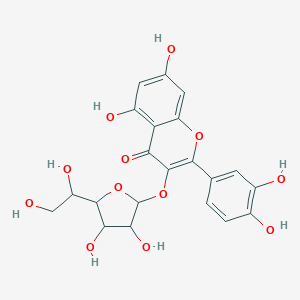
2,3-二氟吡啶
描述
2,3-Difluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5H3F2N. It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学研究应用
2,3-Difluoropyridine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated pyridines are used in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug discovery, particularly in the development of pharmaceuticals with improved metabolic stability and bioavailability.
作用机制
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its liquid form and density (1265 g/mL at 25 °C) , may influence its bioavailability.
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique physical, biological, and environmental properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoropyridine. For instance, it should be stored in a cool, dry place, away from fire sources and incompatible substances . During use, good ventilation should be maintained . In case of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a chlorine atom in a chloropyridine derivative is replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF). For example, 2,3,5-trichloropyridine can be reacted with potassium fluoride to yield 2,3-difluoropyridine .
Industrial Production Methods: Industrial production of 2,3-Difluoropyridine often involves multi-step processes starting from readily available precursors. One such method involves the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine, followed by diazotization and Sandmeyer reaction to obtain 2,3,5-trichloropyridine. This intermediate is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
化学反应分析
Types of Reactions: 2,3-Difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the presence of fluorine atoms makes the ring less reactive compared to non-fluorinated pyridines.
Reduction and Oxidation: It can undergo reduction and oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in dimethylformamide (DMF) or other polar aprotic solvents.
Electrophilic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.
相似化合物的比较
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 2,3-Difluoropyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other fluoropyridines. For instance, 2,6-Difluoropyridine has fluorine atoms at the 2 and 6 positions, leading to different reactivity and interaction profiles. The presence of two adjacent fluorine atoms in 2,3-Difluoropyridine can significantly affect its chemical behavior and applications .
属性
IUPAC Name |
2,3-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLEPMNNPZAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382486 | |
| Record name | 2,3-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-66-2 | |
| Record name | 2,3-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain 2,3-Difluoropyridine?
A1: 2,3-Difluoropyridine is commonly synthesized from readily available starting materials like 2,3,5-Trichloropyridine. One approach involves reacting 2,3,5-Trichloropyridine with potassium fluoride or cesium fluoride in an ionic liquid, leading to the selective substitution of chlorine atoms with fluorine. [] This method offers advantages such as enhanced reaction rates and improved yields compared to traditional methods. Alternative synthetic routes, such as those employing lithium diisopropylamide (LDA) for regioselective functionalization at different positions of the pyridine ring, have also been explored. [, ]
Q2: How does the structure of 2,3-Difluoropyridine influence its reactivity?
A2: The presence of two fluorine atoms at the 2- and 3-positions of the pyridine ring significantly influences the molecule's reactivity. Fluorine's high electronegativity makes the adjacent carbon atoms electron-deficient, promoting nucleophilic aromatic substitution reactions. [] This property allows for the introduction of various functional groups, expanding the structural diversity of molecules accessible from 2,3-Difluoropyridine.
Q3: What are the key applications of 2,3-Difluoropyridine derivatives?
A3: One of the most notable applications of 2,3-Difluoropyridine is in the synthesis of Chodinafop-propargyl, a potent herbicide. [, ] 2,3-Difluoropyridine serves as a key intermediate, undergoing reactions with (R)-2-(p-hydroxyphenoxy)-propionic acid and propargyl chloride to yield the final product. Additionally, 2,3-Difluoropyridine derivatives have been investigated as potential building blocks for pharmaceutical compounds, particularly in the development of novel herbicides and insecticides. []
Q4: How do "guest" molecules influence the properties of materials incorporating 2,3-Difluoropyridine?
A4: Research has shown that the incorporation of 2,3-Difluoropyridine as a "guest" molecule in crystal structures of organic (super)conductors can impact their conducting properties. [] The size and shape of these "guest" molecules influence the crystal packing and intermolecular interactions, ultimately affecting the material's electrical conductivity. For instance, incorporating 2,3-Difluoropyridine alongside bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and iron oxalate anions results in materials exhibiting metallic conductivity down to low temperatures. []
Q5: What analytical techniques are commonly used to characterize 2,3-Difluoropyridine and its derivatives?
A5: Various analytical techniques are employed to characterize 2,3-Difluoropyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structure and purity of synthesized compounds. [, ] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of synthesized 2,3-Difluoropyridine derivatives, particularly in the context of herbicide production. [, ] Additionally, infrared (IR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and molecular weight of the synthesized compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
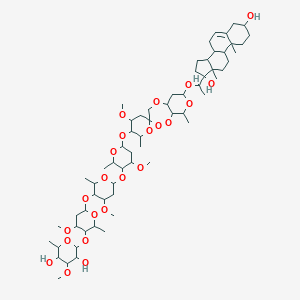
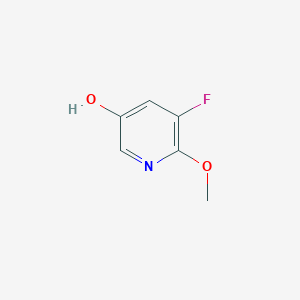
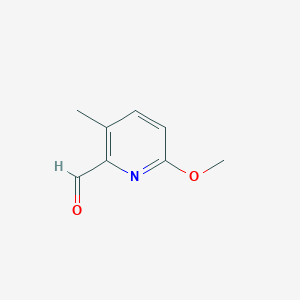
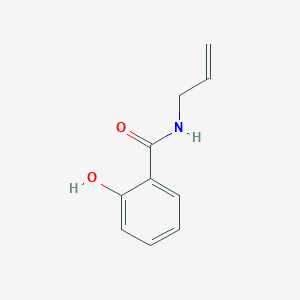


![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)
